5-Methyl-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound under basic conditions to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for isoxazoles, including 5-Methyl-4,5-dihydroisoxazol-5-ol, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods utilize eco-friendly catalysts and conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to dihydroisoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, dihydroisoxazoles, and oxo derivatives, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A parent compound with a similar structure but without the methyl and hydroxyl groups.
4,5-Dihydroisoxazole: A reduced form of isoxazole with similar reactivity.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, exhibiting varied biological activities.
Uniqueness
5-Methyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61184-67-6 |
---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
5-methyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C4H7NO2/c1-4(6)2-3-5-7-4/h3,6H,2H2,1H3 |
InChI Key |
BSCYNNJOIQNZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=NO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.